EP-Specified Impurity E vs. Non-Pharmacopeial Analogs
1-(2-Hydroxy-4-methylphenyl)pentan-1-one (CAS 173851-66-6) is explicitly designated as Amylmetacresol EP Impurity E under the European Pharmacopoeia monograph for Amylmetacresol [1]. This regulatory specification provides documented traceability to the EP reference standard system upon feasibility verification [1]. In contrast, structurally related compounds such as 1-(2-Hydroxyphenyl)pentan-1-one (lacking the 4-methyl group) and 1-(4-Hydroxyphenyl)pentan-1-one (lacking ortho-hydroxyl positioning) possess no EP designation and are not recognized in any pharmacopeial monograph for Amylmetacresol impurity profiling .
| Evidence Dimension | Pharmacopeial monograph recognition and traceability |
|---|---|
| Target Compound Data | Designated as Amylmetacresol EP Impurity E; traceable to EP standards feasible |
| Comparator Or Baseline | 1-(2-Hydroxyphenyl)pentan-1-one (no EP designation); 1-(4-Hydroxyphenyl)pentan-1-one (no EP designation) |
| Quantified Difference | Binary: EP-recognized impurity versus non-recognized analog |
| Conditions | European Pharmacopoeia monograph specifications for Amylmetacresol |
Why This Matters
Procurement of EP-designated impurity E is mandatory for ANDA submissions and QC release testing of Amylmetacresol drug substance in EP-compliant markets; substitution with a non-designated analog constitutes a regulatory deviation requiring extensive revalidation and justification.
- [1] ChemWhat. (n.d.). Amylmetacresol EP Impurity E CAS#: 173851-66-6. View Source
